![molecular formula C12H21NO4S B1529864 (4S)-1-Boc-4-methylthiol-L-proline methyl ester CAS No. 93967-77-2](/img/structure/B1529864.png)
(4S)-1-Boc-4-methylthiol-L-proline methyl ester
Overview
Description
(4S)-1-Boc-4-methylthiol-L-proline methyl ester, also known as Boc-MTP-OH, is an amino acid derivative used as a building block in peptide synthesis. It is a chiral compound with a stable, non-toxic structure that is easily synthesized and has a wide range of applications in the field of biochemistry and molecular biology. Boc-MTP-OH is often used in peptide synthesis due to its stability and ease of synthesis, as well as its ability to modify peptides in a variety of ways. It is also used in the synthesis of peptide-based drugs, such as antibiotics and anti-cancer drugs.
Scientific Research Applications
Catalysis in Methanol Dehydration
This compound can be used as a promoter in the dehydration of methanol to produce dimethyl ether (DME), a clean alternative fuel. Studies have shown that methyl esters can enhance the yield of DME by promoting a bimolecular reaction between methanol and ester species at the catalyst’s active sites .
Biodiesel Production
The methyl ester is a potential candidate for the synthesis of biodiesel via transesterification. It can be derived from various sources, including vegetable oils and animal fats. The presence of the methyl ester group can aid in the conversion process, leading to high yields of biodiesel .
Green Analytical Chemistry
In environmental analysis, this compound could be used in the development of green analytical methods for the determination of fatty acid methyl esters (FAMEs) from aqueous samples. This is crucial for monitoring water quality and the presence of biofuels in the environment .
Mechanism of Action
Target of Action
Esters, in general, are known to interact with various enzymes and proteins within the body, often serving as substrates for enzymatic reactions .
Mode of Action
(4S)-1-Boc-4-methylthiol-L-proline methyl ester, like other esters, undergoes hydrolysis, a chemical reaction where the ester bond is broken by water, resulting in the formation of an alcohol and a carboxylic acid . This process can occur under both acidic and basic conditions . The hydrolysis of esters is a critical step in their biological activity, as it releases the active components that can then interact with their targets .
Biochemical Pathways
For instance, they play a role in lipid metabolism, where they are hydrolyzed to produce fatty acids and alcohols . They can also be involved in the synthesis of larger biomolecules .
Pharmacokinetics
Esters are generally known to be well absorbed due to their lipophilic nature, and they are typically metabolized by esterases present in the body, leading to the production of alcohol and carboxylic acid .
Result of Action
The hydrolysis of esters, in general, can result in the release of bioactive compounds that can exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4S)-1-Boc-4-methylthiol-L-proline methyl ester. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster under acidic or basic conditions . Temperature can also influence the rate of this reaction .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVUJNIHBFNERQ-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115062 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93967-77-2 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93967-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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